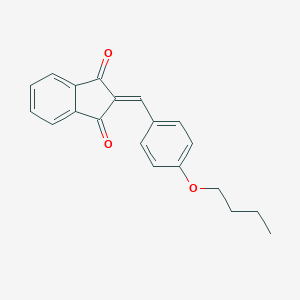

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-[(4-butoxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-2-3-12-23-15-10-8-14(9-11-15)13-18-19(21)16-6-4-5-7-17(16)20(18)22/h4-11,13H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXGXTUWAFNHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Activation : The base deprotonates 1,3-indanedione, generating an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-butoxybenzaldehyde.

-

Elimination : Water is eliminated, forming the α,β-unsaturated diketone product.

Procedure:

-

Reactants : 1,3-Indanedione (1 equiv), 4-butoxybenzaldehyde (1 equiv).

-

Catalyst : Piperidine (5 mol%) or sodium acetate (10 mol%).

-

Solvent : Ethanol (reflux, 4–6 hours).

-

Workup : Cool, filter, and recrystallize from ethanol or toluene.

-

Yield : 75–85%.

Limitations : Prolonged heating and solvent use reduce scalability. Side products may form due to aldol side reactions.

Green Synthesis Using Task-Specific Ionic Liquids

A solvent-free, room-temperature method using 2-hydroxyethylammonium formate (2-HEAF) as a dual solvent-catalyst achieves near-quantitative yields.

Optimized Protocol:

-

Reactants : 1,3-Indanedione (0.25 mmol), 4-butoxybenzaldehyde (0.25 mmol).

-

Catalyst : 2-HEAF (0.1 mL).

-

Conditions : Neat, room temperature, 1 minute.

-

Workup : Dilute with water, filter, and dry.

-

Yield : 98%.

Advantages :

-

No volatile organic solvents.

-

Reaction completes in <1 minute.

-

Catalyst recyclable for 5 cycles without yield loss.

| Catalyst | Reaction Time | Yield (%) |

|---|---|---|

| Piperidine | 24 hours | 80 |

| 2-HEAF | 1 minute | 98 |

| Diethanolamine | 5 minutes | 75 |

Alternative Synthetic Routes

Solid-State Mechanochemical Synthesis

Grinding 1,3-indanedione and 4-butoxybenzaldehyde with SiO₂ or MgO as a catalyst achieves 85–92% yields in 20 minutes. This method avoids solvents entirely.

Purification and Characterization

Recrystallization

Spectroscopic Data :

-

IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).

-

¹H NMR (CDCl₃) : δ 7.85–7.40 (m, Ar-H), 4.05 (t, OCH₂), 1.80–0.95 (m, butyl chain).

-

¹³C NMR : δ 190.1 (C=O), 148.2 (C=C), 68.5 (OCH₂).

Industrial-Scale Considerations

A patent outlines a two-step bulk synthesis:

-

Step 1 : Condense diethyl phthalate with diethyl malonate (Montmorillonite KSF catalyst, 120°C, 20 hours).

-

Step 2 : Hydrolyze and decarboxylate intermediates with H₂SO₄ (90°C, 3 hours).

-

Final Condensation : React 1,3-indanedione with 4-butoxybenzaldehyde (piperidine/ethanol).

-

Overall Yield : 79–82%.

Chemical Reactions Analysis

Types of Reactions: 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Substituted indene derivatives.

Scientific Research Applications

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Alkoxy-Substituted Derivatives

- 2-(4-Methoxybenzylidene)-1H-indene-1,3(2H)-dione (): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the benzylidene moiety. X-ray crystallography reveals near-planar geometry (r.m.s. deviation = 0.007 Å) with a twisted benzene ring (8.15° from the indenone plane) . Compared to the butoxy analog, the shorter alkoxy chain reduces steric hindrance, favoring crystallinity and higher melting points.

- 2-(4-Dodecyloxybenzylidene)-1H-indene-1,3(2H)-dione (PP11) (): The long dodecyloxy chain (-OC₁₂H₂₅) increases lipophilicity, making the compound soluble in nonpolar solvents. Such derivatives are explored in optoelectronics for their self-assembling properties, unlike the butoxy variant, which balances solubility and rigidity .

Halogen-Substituted Derivatives

Photochemical and Thermal Stability

- Pyrophthalone (PP) and Quinophthalone (QP) (): PP (2-(2-pyridinyl)-substituted) and QP (2-(2-quinolinyl)-substituted) exhibit moderate photostability in ethanol but form radicals (e.g., solvated electrons) under alkaline conditions. The butoxy derivative’s electron-donating group may stabilize excited states, reducing radical formation compared to PP/QP .

2-(4-Oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione (12a) ():

Data Table: Key Properties of Selected Analogous Compounds

Biological Activity

2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione is a synthetic compound belonging to the class of indene-1,3-diones, which are known for their diverse biological activities. This compound has garnered attention in recent research due to its potential therapeutic applications, particularly in the fields of anticancer and antimicrobial agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 282.32 g/mol

Anticancer Activity

Recent studies have shown that derivatives of indene-1,3-dione exhibit significant anticancer properties. For instance, a study published in Pharmaceutical Biology highlighted the cytotoxic effects of various arylidene derivatives against different cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as p53 and NF-kB .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis |

| MCF-7 | 12.0 | Cell cycle arrest at G0/G1 phase |

| A549 | 18.7 | Inhibition of NF-kB signaling |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 1: Anticancer Efficacy

A recent in vitro study evaluated the anticancer efficacy of several indene derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of this compound against clinical isolates. The findings revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-butoxybenzylidene)-1H-indene-1,3(2H)-dione?

- Methodology : The compound is synthesized via a Knoevenagel condensation between 4-butoxybenzaldehyde and indene-1,3-dione. Typical conditions include refluxing in ethanol with acid catalysis (e.g., p-toluenesulfonic acid) for 2–6 hours. Purification involves recrystallization from ethanol or column chromatography (Hexanes:EtOAc = 80:20) .

- Key Parameters : Solvent polarity, temperature, and catalyst loading significantly affect yield. For example, anhydrous THF with Et₃N as a base improves reaction efficiency in analogous systems .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1694–1738 cm⁻¹ and aromatic C-H vibrations .

- NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.1 ppm) and methoxy/butoxy groups (δ 3.8–4.7 ppm). ¹³C NMR confirms carbonyl carbons at ~190–200 ppm .

- HRMS : Validates molecular weight (e.g., m/z 290.0582 for C₁₈H₁₀O₄) .

Q. How can solubility and stability impact experimental design?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Stability tests under UV light (λ = 253.7 nm) in ethanol show minimal degradation, making it suitable for photochemical studies. Storage under inert atmospheres at 4°C prevents oxidation .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

- Methodology : Density functional theory (B3LYP/6-31G(d)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilicity and corrosion inhibition potential. For example, low energy gaps (~3.5 eV) indicate high reactivity, while molecular electrostatic potential maps highlight nucleophilic sites (e.g., carbonyl oxygens) .

- Data Analysis : Correlate computed parameters (global hardness, electrophilicity index) with experimental inhibition efficiencies in corrosion studies .

Q. What strategies optimize reaction yields in derivatization?

- Methodology :

- Solvent Optimization : Anhydrous THF increases nucleophilicity in acylation reactions (e.g., with benzoyl chloride) .

- Catalyst Screening : Me₂PhP (0.2 equiv.) enhances phosphonium ylide formation in allylic substitution reactions .

- Stoichiometry : Using 1.2 equivalents of acyl chloride improves yields to >85% in C-acylation reactions .

Q. How does photostability under UV light impact applications in materials science?

- Methodology : Steady-state photolysis in ethanol (λ = 253.7 nm) monitors degradation via UV-Vis spectroscopy. Flash photolysis in alkaline aqueous solutions detects transient species (e.g., solvated electrons) using time-resolved absorption spectra .

- Mechanistic Insight : Radical intermediates (e.g., indene-derived radicals) form via homolytic cleavage of C=O bonds, influencing design of photostable dyes .

Q. What methodological approaches establish structure-activity relationships (SAR) for biological activity?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., nitro, methoxy) to the benzylidene moiety to modulate bioactivity .

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) and enzyme inhibition (e.g., acetylcholinesterase) .

- QSAR Modeling : Correlate Hammett constants (σ) of substituents with biological activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.